2,3-Dihydro-1,4-benzoxathiine
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Overview
Description
2,3-Dihydro-1,4-benzoxathiine is an important heterocyclic compound containing both oxygen and sulfur atoms within its six-membered ring structure.
Mechanism of Action
Target of Action
2,3-Dihydro-1,4-benzoxathiine derivatives are important biologically active heterocyclic compounds . They have been used as anticancer agents , artificial sweeteners , estrogenic agents , antioxidants , serotonin (5-HT 2C) inhibitors , and antimycotic agents . This suggests that the compound’s primary targets could be cancer cells, estrogen receptors, serotonin receptors, and microbes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzoxathiine typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . Other methods include the use of different electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate . The reaction conditions often involve varying solvent polarity and reagents to influence regioselectivity .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve the use of readily available starting materials and efficient catalytic processes. For example, the reaction of 2-mercaptophenol with 1,2-dihaloarenes or 1-halo-2-nitroarenes in the presence of Lewis acids like TMSOTf has been developed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzoxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dihydro-1,4-benzoxathiine has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, antioxidant, and serotonin inhibitor.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Pharmaceuticals: The compound has applications in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-dihydro-1,4-benzoxathiine include:
2,3-Dihydro-1,4-benzodioxane: Contains an oxygen atom instead of sulfur.
2,3-Dihydro-1,4-benzodithiine: Contains two sulfur atoms instead of one oxygen and one sulfur.
Uniqueness
This compound is unique due to its specific combination of oxygen and sulfur atoms within the ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzoxathiine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSOOAWURRKYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes to 2,3-dihydro-1,4-benzoxathiine derivatives?
A1: Several synthetic approaches have been explored:
- Reaction of β-methallyl phenyl ethers with sulfur dichloride: This method, often proceeding through isolable sulfenyl chloride intermediates, leads to 3-chloromethyl-2,3-dihydro-1,4-benzoxathiines. []
- Reaction of 1,2-mercaptophenol with 2-bromo acrylates: This approach allows for regioselective synthesis of either 2- or 3-substituted 2,3-dihydro-1,4-benzoxathiines by controlling the reaction conditions and solvent. []
- Reaction of alkyl cyclohexanone ethylene monothioacetals with copper(II) bromide: This method provides a direct route to this compound derivatives. [, ]
- One-pot synthesis from cyclohexanone derivatives: This efficient procedure utilizes ethane-1,2-dithiol or 2-mercaptoethanol with N-bromosuccinimide to afford the desired 2,3-dihydro-1,4-benzoxathiines. []
Q2: How does the structure of this compound influence its reactivity?
A2: The sulfur atom in the 1,4-oxathiine ring plays a crucial role in its reactivity.
- Nucleophilic substitutions: The 3-chloromethyl group in 3-chloromethyl-2,3-dihydro-1,4-benzoxathiines exhibits enhanced reactivity towards nucleophilic substitution due to the neighboring group participation of the sulfur atom. []
- Ring-opening reactions: Treatment with sodium methoxide leads to ring opening, forming 2-(vinylthio)phenols. []
Q3: Are there any stereochemical aspects associated with the synthesis or reactivity of 2,3-dihydro-1,4-benzoxathiines?
A: Yes, introducing chirality into the this compound structure is possible. Reacting 3-chloromethyl-2,3-dihydro-1,4-benzoxathiine with chiral reagents leads to the formation of diastereomers, which can be separated by crystallization or chromatography techniques. []
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